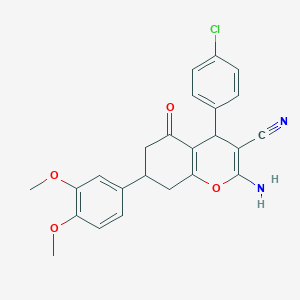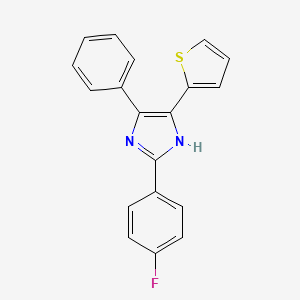![molecular formula C28H27ClN4O5 B11653045 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11653045.png)
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidin-2-one core, a piperazine ring, and various substituted aromatic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrrolidin-2-one moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds with a similar pyrrolidine core, such as pyrrolidine-2,5-diones.
Piperazine derivatives: Compounds with a piperazine ring, such as 1-(4-nitrophenyl)piperazine.
Aromatic compounds: Compounds with similar aromatic substitutions, such as 4-chloroanisole.
Uniqueness
1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C28H27ClN4O5 |
|---|---|
分子量 |
535.0 g/mol |
IUPAC名 |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H27ClN4O5/c29-22-3-1-20(2-4-22)19-38-26-11-9-24(10-12-26)32-18-21(17-27(32)34)28(35)31-15-13-30(14-16-31)23-5-7-25(8-6-23)33(36)37/h1-12,21H,13-19H2 |
InChIキー |
LZZQHVXNDUEHSV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-bromo-4-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11652963.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate](/img/structure/B11652969.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B11652973.png)
![Ethyl 6-methyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652984.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652996.png)
![N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B11653007.png)
![1-(4-methylphenyl)-N-[(1E)-4-phenylphthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11653015.png)
phenyl]methylidene})amine](/img/structure/B11653022.png)
![Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B11653028.png)
![4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653032.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B11653041.png)
![2,4-dichloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B11653044.png)
